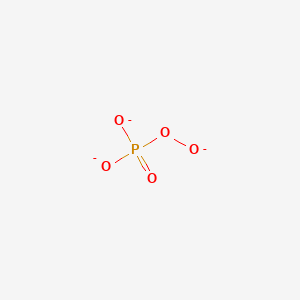
phosphoroperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoroperoxoate is a trivalent inorganic anion derived from peroxyphosphoric acid by the removal of all three protons. It is a phosphorus oxoanion and is known for its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoroperoxoate can be synthesized through various methods, including the reaction of phosphoric acid with hydrogen peroxide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the peroxo bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphoroperoxoate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical reactions.
Reduction: Under certain conditions, it can be reduced to form other phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, phosphoric acid, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various phosphorus oxoanions and other phosphorus-containing compounds .
Scientific Research Applications
Phosphoroperoxoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.
Industry: It is used in industrial processes, such as catalysis and materials synthesis
Mechanism of Action
The mechanism of action of phosphoroperoxoate involves its ability to interact with various molecular targets and pathways. It can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property makes it useful in various chemical and biological processes. The specific molecular targets and pathways involved depend on the context in which this compound is used .
Comparison with Similar Compounds
Phosphoroperoxoate can be compared with other similar compounds, such as:
Peroxophosphates: These compounds also contain peroxo groups and exhibit similar reactivity.
Phosphates: While phosphates do not contain peroxo groups, they share some chemical properties with this compound.
Phosphorothioates: These compounds contain sulfur instead of oxygen and have different reactivity and applications
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
37418-45-4 |
|---|---|
Molecular Formula |
O5P-3 |
Molecular Weight |
110.97 g/mol |
IUPAC Name |
oxido phosphate |
InChI |
InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4)/p-3 |
InChI Key |
MPNNOLHYOHFJKL-UHFFFAOYSA-K |
SMILES |
[O-]OP(=O)([O-])[O-] |
Canonical SMILES |
[O-]OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







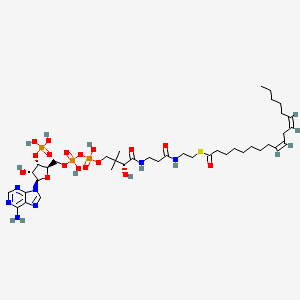
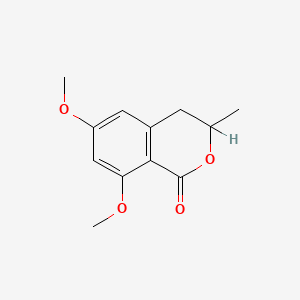
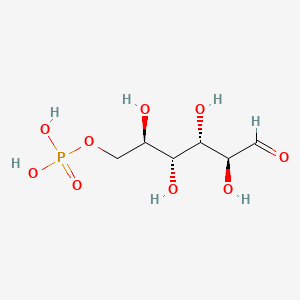


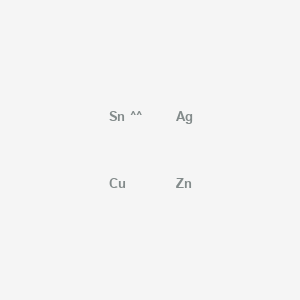
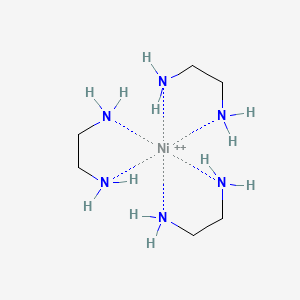
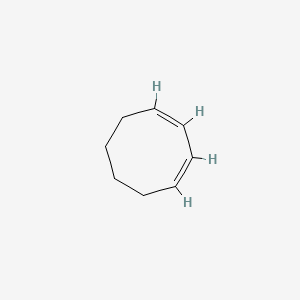
![(1R,3E,6R,7Z,9S,11E,13R,14S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione](/img/structure/B1234293.png)
